2-Hydrazinyl-4-methoxy-6-methylpyrimidine
Description
General Significance of the Pyrimidine (B1678525) Heterocycle in Synthetic Organic Chemistry
The pyrimidine skeleton is a fundamental heterocyclic motif that holds a privileged position in the realm of organic and medicinal chemistry. nih.gov As a six-membered aromatic ring containing two nitrogen atoms at the 1 and 3 positions, its structure is a cornerstone for a vast array of natural and synthetic molecules. orientjchem.orgnih.gov The profound importance of pyrimidines is underscored by their presence as essential building blocks of nucleic acids—cytosine, thymine, and uracil are all pyrimidine bases that constitute the genetic material of living organisms. nih.govmdpi.com This biological prevalence is a key reason why pyrimidine derivatives can readily interact with various enzymes and cellular components. nih.gov
Beyond their natural role, pyrimidine scaffolds are integral to the development of a multitude of pharmacologically active agents. nih.govorientjchem.orgmdpi.com The versatility of the pyrimidine ring allows for extensive functionalization, leading to compounds with a wide spectrum of therapeutic properties. nih.govnih.gov Consequently, pyrimidine derivatives have been successfully developed into drugs with anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular applications. nih.govorientjchem.org The continuous evolution of FDA-approved drugs incorporating the pyrimidine scaffold attests to its enduring importance in drug discovery and development. nih.gov The ability to synthesize a diverse library of substituted pyrimidines makes this heterocycle an attractive target for chemists aiming to create novel compounds with specific biological activities. slideshare.net
The Role of Hydrazine Moieties in Pyrimidine Functionalization and Derivatization
Hydrazine (H₂N-NH₂) and its derivatives are potent nucleophiles that play a crucial role in the functionalization and derivatization of the pyrimidine ring. The introduction of a hydrazinyl group onto a pyrimidine core opens up a gateway for a wide range of subsequent chemical transformations, enabling the synthesis of more complex heterocyclic systems. A common synthetic route involves the reaction of a pyrimidine bearing a suitable leaving group, such as a halogen or a thioether, with hydrazine hydrate. heteroletters.org For instance, 4-chloro-2-hydrazino-6-methylpyrimidine can be synthesized by treating 2-hydrazino-6-methylpyrimidin-4-one with phosphorus oxychloride (POCl₃). heteroletters.org
The hydrazinyl moiety itself is reactive and can undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form hydrazones. researchgate.net This reaction is a straightforward method for extending the molecular framework. For example, 2-hydrazinyl-4-methyl-6-phenylpyrimidine can be condensed with benzaldehyde derivatives to synthesize a series of 2-arylidene-1-(4-methyl-6-phenylpyrimidin-2-yl)hydrazine derivatives. researchgate.net
Furthermore, the presence of the hydrazine group facilitates intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. This is particularly valuable for creating novel scaffolds like triazolopyrimidines. researchgate.net However, the reaction conditions, such as temperature and the molar ratio of hydrazine, can significantly influence the outcome. In some cases, harsh conditions with excess hydrazine can lead to unexpected ring-opening of the pyrimidine itself, followed by rearrangement to form other heterocycles like pyrazoles. researchgate.netnih.govrsc.org For instance, 4-methoxy-5-nitropyrimidine reacts with an excess of hydrazine hydrate to yield 3-amino-4-nitropyrazole. rsc.org This reactivity highlights the dual role of hydrazine as both a functionalizing agent and a tool for skeletal editing of the pyrimidine core. nih.gov
Overview of Academic Research on 2-Hydrazinyl-4-methoxy-6-methylpyrimidine and Closely Related Structures
Academic research on this compound places it within the broader investigation of substituted hydrazinylpyrimidines. While specific studies on this exact compound are not extensively detailed in the provided search results, its properties and reactivity can be inferred from research on closely related analogues. The PubChem database provides foundational data for (4-methoxy-6-methylpyrimidin-2-yl)hydrazine.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₀N₄O |
| Monoisotopic Mass | 154.08546 Da |
| Predicted XlogP | 0.5 |
| IUPAC Name | (4-methoxy-6-methylpyrimidin-2-yl)hydrazine |
| SMILES | CC1=CC(=NC(=N1)NN)OC |
| InChI | InChI=1S/C6H10N4O/c1-4-3-5(11-2)9-6(8-4)10-7/h3H,7H2,1-2H3,(H,8,9,10) |
Data sourced from PubChem CID 870741. uni.lu
Research on analogous compounds provides significant insight. For example, studies on 2-hydrazinyl-4,6-dimethylpyrimidine, which differs only by a methyl group instead of a methoxy group at the 4-position, are more common. nih.gov The reactions of this and other substituted pyrimidines with hydrazine are well-documented. The displacement of chloro, methoxy, or other leaving groups by hydrazine is a key reaction. heteroletters.orgoregonstate.edu For instance, the reaction of 4,6-dimethoxy-5-nitropyrimidines with methylhydrazine has been studied, revealing complex reaction pathways that can sometimes lead to rearranged products like 4-hydrazino-6-hydroxypyrimidines, depending on the substituents at the 2-position. oregonstate.edu
The reactivity of the hydrazinyl group in these pyrimidines is a central theme of investigation. Its utility in forming pyrazole derivatives through condensation with acetylacetone is a documented synthetic strategy. heteroletters.org Furthermore, the conversion of pyrimidines into pyrazoles mediated by hydrazine is a known, though sometimes challenging, transformation that underscores the potential for skeletal remodeling of the pyrimidine ring. nih.govrsc.org The spectroscopic analysis of related structures, such as 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, provides a framework for the characterization of such compounds, utilizing techniques like NMR, IR, and UV-Vis spectroscopy. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-methoxy-6-methylpyrimidin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-4-3-5(11-2)9-6(8-4)10-7/h3H,7H2,1-2H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHXNQBTDCVAIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NN)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00903103 | |
| Record name | NoName_3696 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00903103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36951-92-5 | |
| Record name | 2-hydrazinyl-4-methoxy-6-methylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Hydrazinyl 4 Methoxy 6 Methylpyrimidine
Precursor Synthesis and Pyrimidine (B1678525) Ring Formation
The foundation of the synthesis lies in the construction of a correctly substituted pyrimidine core. This involves creating a heterocyclic ring that already contains the C-6 methyl group, which is then chemically modified in subsequent steps.
Synthesis of Key Pyrimidine Intermediates (e.g., 6-methylpyrimidine-2,4-diol)
A common and effective method for constructing the pyrimidine skeleton with a methyl group at the C-6 position is through the condensation of ethyl acetoacetate with urea. This reaction establishes the core structure, 6-methyl-2,4-dihydroxypyrimidine (also known as 6-methylpyrimidine-2,4-diol or 6-methyluracil).
This dihydroxy intermediate is crucial but must be activated for subsequent substitution reactions. Activation is typically achieved by converting the hydroxyl groups into better leaving groups, such as chlorine atoms. This is accomplished by treating the 6-methylpyrimidine-2,4-diol with a strong chlorinating agent like phosphoryl chloride (POCl₃). chemicalbook.comchemicalbook.com This reaction yields the highly reactive intermediate, 2,4-dichloro-6-methylpyrimidine, which is a key building block for further functionalization. chemicalbook.comsigmaaldrich.comscientificlabs.co.uk
| Starting Material | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| 6-methylpyrimidine-2,4-diol | Phosphoryl chloride (POCl₃) | 2,4-Dichloro-6-methylpyrimidine | 84% | chemicalbook.com |
Regioselective Functionalization of the Pyrimidine Core
With the activated 2,4-dichloro-6-methylpyrimidine intermediate in hand, the next phase involves the selective introduction of the methoxy and hydrazinyl groups. The differing reactivity of the chlorine atoms at the C-2 and C-4 positions allows for a controlled, stepwise substitution.
The chlorine atom at the C-4 position of the pyrimidine ring is generally more susceptible to nucleophilic attack than the chlorine at the C-2 position. This difference in reactivity is exploited to regioselectively introduce the methoxy group. By carefully controlling the reaction conditions, such as using a stoichiometric amount of sodium methoxide (NaOMe) in a suitable solvent like methanol at a low temperature, one of the chloro groups can be selectively replaced. This nucleophilic aromatic substitution reaction preferentially occurs at the C-4 position, yielding the intermediate 2-chloro-4-methoxy-6-methylpyrimidine.
It is important to note that the methyl group at the C-6 position is not installed at this stage of the synthesis. Instead, it is incorporated into the molecular structure during the initial pyrimidine ring formation reaction, as described in section 2.1.1. The choice of starting materials, specifically the use of a precursor like ethyl acetoacetate, dictates the presence and position of this alkyl substituent from the very beginning of the synthetic sequence.
Strategies for Introducing the Hydrazinyl Moiety at C-2
The final step in the synthesis is the introduction of the hydrazinyl group at the C-2 position, which now holds the remaining chlorine atom.
Hydrazinolysis of Substituted Pyrimidines (e.g., 2-halo- or 2-thio-pyrimidines)
The most direct method for installing the hydrazinyl group is through the hydrazinolysis of the 2-chloro-4-methoxy-6-methylpyrimidine intermediate. This reaction involves treating the chloropyrimidine with hydrazine hydrate (N₂H₄·H₂O). The lone pair of electrons on the hydrazine nitrogen acts as a nucleophile, attacking the electron-deficient C-2 position and displacing the chloride ion.
This reaction is typically carried out in a solvent such as ethanol or isopropanol, often with gentle heating. To ensure a high yield of the desired product and prevent potential side reactions, such as oxidative dehydrazination, the reaction can be performed under an inert atmosphere (e.g., nitrogen or argon). nih.gov This process yields the final target compound, 2-hydrazinyl-4-methoxy-6-methylpyrimidine.
An alternative, though less common, strategy involves the hydrazinolysis of a 2-thiopyrimidine derivative. In this approach, the C-2 position would be occupied by a thioether group (e.g., -SMe). Similar to the chloro-substituent, this group can also be displaced by hydrazine to form the desired product.
| Step | Intermediate | Key Reagents | Product |
|---|---|---|---|
| 1 | 6-methylpyrimidine-2,4-diol | POCl₃ | 2,4-Dichloro-6-methylpyrimidine |
| 2 | 2,4-Dichloro-6-methylpyrimidine | NaOMe (1 eq.) | 2-chloro-4-methoxy-6-methylpyrimidine |
| 3 | 2-chloro-4-methoxy-6-methylpyrimidine | N₂H₄·H₂O | This compound |
Reaction of Pyrimidine-2-sulfonyl Fluorides with Hydrazine
While direct literature on the reaction of 2-chloro or other halo-pyrimidines with hydrazine is more common, the use of pyrimidine-2-sulfonyl fluorides as precursors represents a viable, albeit less documented, synthetic route. Sulfonyl fluorides can serve as effective leaving groups in nucleophilic aromatic substitution reactions. The reaction mechanism would involve the nucleophilic attack of hydrazine at the C2 position of the pyrimidine ring, leading to the displacement of the sulfonyl fluoride group and the formation of the desired 2-hydrazinyl product. The efficiency of this reaction is contingent on the activation of the pyrimidine ring towards nucleophilic attack. Electron-withdrawing substituents on the ring can facilitate this process. For some pyrimidine systems, activation of a nitrogen atom in the ring, for instance by triflylation, has been shown to lower the LUMO of the pyrimidine ring, making it more susceptible to nucleophilic attack by hydrazine. nih.gov
Optimization of Synthetic Pathways
Optimizing the synthesis of pyrimidine derivatives like this compound is crucial for improving yield, purity, and cost-effectiveness. Key areas of optimization include the development of one-pot syntheses, fine-tuning of reaction conditions, and ensuring the scalability of the process.
One-Pot Synthesis Approaches for Pyrimidine Derivatives
One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages by avoiding lengthy separation processes and the purification of intermediate compounds, thus saving time and resources. For pyrimidine derivatives, one-pot methodologies often involve multi-component reactions. For instance, a three-component cyclocondensation process can be employed to prepare polysubstituted pyridines, a reaction type that can be adapted for pyrimidine synthesis. core.ac.uk Such an approach for a substituted pyrimidine could involve the condensation of a 1,3-dicarbonyl compound, an amidine (or a related nitrogen-containing species), and another component to build the desired substitution pattern. nih.govnih.gov The development of a one-pot synthesis for this compound would likely start from a suitably substituted precursor that can be converted in situ to a reactive intermediate, which then undergoes cyclization and subsequent reaction with hydrazine. Microwave-assisted organic synthesis has also been shown to be an effective technique for promoting one-pot aqueous synthesis of pyrimidines, offering advantages such as shorter reaction times and easier product purification. researchgate.net
Reaction Condition Tuning for Yield and Selectivity
The yield and selectivity of the synthesis of 2-hydrazinyl pyrimidines are highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, solvent, catalysts, and the molar ratio of reactants.
For the reaction of a halogenated pyrimidine with hydrazine hydrate, refluxing in a solvent like ethanol is a common practice. heteroletters.org The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction rate. The molar ratio of the pyrimidine precursor to hydrazine hydrate is another critical factor; an excess of hydrazine hydrate is often used to ensure the complete conversion of the starting material. google.com The reaction temperature can also be a determining factor for both reaction rate and the formation of byproducts. For instance, some reactions involving hydrazine are conducted at room temperature, while others require heating under reflux to proceed at a reasonable rate. nih.govheteroletters.org
Below is a table summarizing the impact of various reaction conditions on the synthesis of pyrimidine derivatives, based on findings from related syntheses.
| Parameter | Condition | Effect on Yield and Selectivity |
| Temperature | Increased temperature (e.g., reflux) | Generally increases reaction rate, but may lead to the formation of side products if not controlled. heteroletters.org |
| Solvent | Ethanol, Dichloromethane | The choice of solvent affects the solubility of reactants and can influence the reaction pathway and yield. heteroletters.orgorganic-chemistry.org |
| Catalyst | Acid or Base Catalysis | Can significantly accelerate the reaction rate and improve yield in multi-component reactions for pyrimidine synthesis. mdpi.com |
| Reactant Ratio | Excess Hydrazine Hydrate | Ensures complete conversion of the pyrimidine precursor, maximizing the yield of the hydrazinyl product. google.com |
Scalability Considerations in Pyrimidine Synthesis
The transition from laboratory-scale synthesis to industrial production presents several challenges that need to be addressed to ensure an efficient, safe, and cost-effective process. For the synthesis of this compound, key scalability considerations include the cost and availability of starting materials, the safety of the process, and the optimization of the reaction for large-scale equipment.
The use of solid-phase synthesis has been explored for the scale-up of pyrimidine derivatives, which can simplify purification and isolation procedures. acs.org However, for large-scale production, classical solution-phase chemistry is often more economically viable. The choice of reagents is critical; for example, while hydrazine is a common reagent, it is also toxic and requires careful handling, especially on an industrial scale. The development of safer synthetic routes is an important consideration. Furthermore, process optimization for scale-up involves not just maximizing yield but also ensuring batch-to-batch consistency, minimizing waste, and developing robust purification methods. figshare.com The development of a scalable synthesis often involves a detailed study of reaction kinetics and thermodynamics to understand and control the process on a large scale.
Chemical Reactivity and Derivatization of 2 Hydrazinyl 4 Methoxy 6 Methylpyrimidine
Condensation Reactions with Carbonyl Compounds
The most prominent reaction of 2-Hydrazinyl-4-methoxy-6-methylpyrimidine involves the condensation of its hydrazinyl group with the electrophilic carbon of carbonyl compounds, such as aldehydes and ketones. This reaction proceeds via nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule to form a new carbon-nitrogen double bond (C=N).
The reaction between this compound and various aldehydes or ketones yields the corresponding Schiff bases, which are specifically referred to as hydrazones in this context. mdpi.com This condensation is typically carried out by refluxing the reactants in a suitable solvent like ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the dehydration step. researchgate.netechemcom.com The resulting hydrazones are versatile intermediates for the synthesis of more complex heterocyclic systems. nih.gov
The general reaction scheme is as follows:
this compound reacts with an aldehyde (R'-CHO) or a ketone (R'-CO-R'') to form N'-[(substituted)alkyl/aryl methylidene]-4-methoxy-6-methylpyrimidin-2-yl)hydrazine.
The formation of hydrazones is a foundational step, as these derivatives are pivotal starting materials for subsequent cyclization reactions to build various fused and non-fused heterocyclic structures. mdpi.comnih.gov
| Carbonyl Compound | Reactant Structure | Resulting Hydrazone Derivative |
|---|---|---|
| Benzaldehyde | C₆H₅CHO | N'-(phenylmethylidene)-4-methoxy-6-methylpyrimidin-2-yl)hydrazine |
| Acetophenone | C₆H₅COCH₃ | N'-(1-phenylethylidene)-4-methoxy-6-methylpyrimidin-2-yl)hydrazine |
| 4-Nitrobenzaldehyde | O₂NC₆H₄CHO | N'-(4-nitrobenzylidene)-4-methoxy-6-methylpyrimidin-2-yl)hydrazine |
The hydrazinyl moiety is a key functional group for constructing fused heterocyclic systems, where the pyrimidine (B1678525) ring is annulated with another heterocyclic ring. These reactions typically proceed through an initial condensation followed by an intramolecular cyclization.
One of the most common methods for synthesizing pyrazoles involves the reaction of hydrazines with β-dicarbonyl compounds. mdpi.comresearchgate.net this compound can react with 1,3-dicarbonyl compounds such as acetylacetone (pentane-2,4-dione) or ethyl acetoacetate. The reaction proceeds through initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the stable aromatic pyrazole ring. nih.govnih.gov This reaction provides a direct route to 2-(3',5'-dimethyl-1H-pyrazol-1-yl)-4-methoxy-6-methylpyrimidine. nih.gov
| Reactant | Conditions | Product |
|---|---|---|
| Acetylacetone | Reflux in Ethanol | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxy-6-methylpyrimidine |
| Ethyl Acetoacetate | Reflux in Ethanol | 2-(3-Methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-4-methoxy-6-methylpyrimidine |
The synthesis of the fused 1,2,4-triazolo[1,5-a]pyrimidine system from 2-hydrazinylpyrimidine precursors is a well-established route. nih.gov A common strategy involves the reaction of the hydrazinylpyrimidine with a reagent that can provide a single carbon atom, such as formic acid or carbon disulfide. nih.gov For instance, reacting 2-hydrazinylpyrimidines with formic acid leads to an N-formylhydrazinyl intermediate, which subsequently undergoes intramolecular cyclization and dehydration to yield the triazolopyrimidine core. nih.gov Another prominent method is the cyclocondensation of 3-amino-1,2,4-triazole with 1,3-dicarbonyl compounds; however, starting from the hydrazinylpyrimidine, direct cyclization is more common. nih.govresearchgate.net
The hydrazone derivatives formed in section 3.1.1 are crucial intermediates for synthesizing a variety of other heterocyclic systems. The reactivity of the C=N bond and the adjacent N-H group in the hydrazone allows for various cyclocondensation and cycloaddition reactions.
Thiazolidines: The Schiff bases (hydrazones) derived from 2-hydrazinylpyrimidines can undergo cyclocondensation with α-mercaptoacetic acid (thioglycolic acid). nih.gov This reaction typically involves refluxing the hydrazone and thioglycolic acid in a suitable solvent, leading to the formation of a thiazolidin-4-one ring attached to the pyrimidine moiety. researchgate.netnih.gov
β-Lactams (Azetidin-2-ones): The [2+2] cycloaddition reaction, known as the Staudinger synthesis, between a Schiff base (imine/hydrazone) and a ketene is a primary method for synthesizing β-lactams. nih.govorganic-chemistry.org Reacting the pyrimidine hydrazones with chloroacetyl chloride in the presence of a base like triethylamine generates a ketene in situ, which then reacts with the C=N bond of the hydrazone to form the four-membered β-lactam ring. researchgate.net
Oxazepines: Seven-membered oxazepine rings can be synthesized through the cycloaddition of Schiff bases with cyclic anhydrides like maleic anhydride or phthalic anhydride. echemcom.comorientjchem.org The reaction involves a nucleophilic attack from the imine nitrogen onto a carbonyl group of the anhydride, followed by ring opening and subsequent cyclization to form the 1,3-oxazepine-4,7-dione structure. researchgate.net
| Intermediate | Reagent | Resulting Heterocyclic System |
|---|---|---|
| Pyrimidine Hydrazone | Thioglycolic Acid | Thiazolidin-4-one derivative |
| Pyrimidine Hydrazone | Chloroacetyl Chloride / Base | β-Lactam (Azetidin-2-one) derivative |
| Pyrimidine Hydrazone | Phthalic Anhydride | 1,3-Oxazepine-4,7-dione derivative |
Cyclization Reactions to Form Fused Heterocyclic Systems
Reactions Involving the Pyrimidine Ring System
While the majority of the reported reactivity for 2-hydrazinylpyrimidine derivatives centers on the hydrazinyl group, the pyrimidine ring itself can participate in chemical transformations. The stability of the pyrimidine ring is generally high, but under certain conditions, it can undergo reactions such as substitution or ring cleavage. For some substituted pyrimidines, reaction with an excess of hydrazine hydrate under harsh, solvent-free conditions at high temperatures can lead to unexpected ring opening or cleavage, yielding products like pyrazoles and other fragments. researchgate.netsemanticscholar.org However, under standard conditions for hydrazone or fused-ring synthesis, the pyrimidine core typically remains intact.
Transformations of Methoxy and Methyl Substituents
While the core of this compound is relatively inert to substitution, the methoxy and methyl substituents can undergo specific chemical transformations.
Transformations of the Methoxy Group
The most common transformation of a methoxy group on a pyrimidine ring is demethylation to yield the corresponding hydroxypyrimidine or pyrimidinone tautomer. This reaction is typically achieved under acidic conditions. Various reagents have been reported for the demethylation of methoxypyrimidines, demonstrating the general feasibility of this conversion. For example, 2-chloro-5-methoxypyrimidine can be demethylated using a hydrobromic acid-methionine system or with boron tribromide patsnap.com. The reaction of 5-methoxypyrimidine-2-carboxamide with 48% aqueous hydrobromic acid at elevated temperatures also results in demethylation .
| Starting Material | Reagent(s) | Conditions | Product | Reference |
|---|---|---|---|---|
| 2-chloro-5-methoxypyrimidine | 48% HBr, Methionine | Reflux, 5 hours | 2-chloro-5-hydroxypyrimidine | patsnap.com |
| 2-chloro-5-methoxypyrimidine | Boron tribromide (BBr3) | - | 2-chloro-5-hydroxypyrimidine | patsnap.com |
| 5-methoxypyrimidine-2-carboxamide | 48% aq. HBr | 110°C | 5-hydroxypyrimidine-2-carboxamide (Uracil-6-carboxamide) |
Transformations of the Methyl Group
The methyl group attached to the pyrimidine ring is generally robust and less reactive than the methoxy group. Its transformation typically involves oxidation reactions. In biological systems and through reactions with reactive oxygen species, the methyl group of pyrimidine derivatives like 5-methylcytosine can undergo stepwise oxidation. This process can generate 5-hydroxymethylcytosine, which can be further oxidized to 5-formylcytosine nih.govresearchgate.net.
Under more vigorous chemical conditions, it is conceivable that the methyl group could be oxidized to a carboxylic acid. This type of transformation is well-documented for analogous heterocyclic systems, such as the oxidation of methylpyridines to pyridine carboxylic acids using various oxidizing agents acs.orgrsc.org. Applying such conditions to this compound would likely require careful optimization to avoid degradation of the hydrazinyl moiety and the pyrimidine ring itself.
Spectroscopic and Structural Elucidation of 2 Hydrazinyl 4 Methoxy 6 Methylpyrimidine and Its Derivatives
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding within a molecule.
The FTIR spectrum of 2-Hydrazinyl-4-methoxy-6-methylpyrimidine is characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent functional groups. The hydrazinyl (-NHNH₂) group gives rise to distinct bands in the high-frequency region. Typically, N-H stretching vibrations for hydrazinyl moieties appear as multiple bands in the 3100-3450 cm⁻¹ range mdpi.com. The C-H stretching vibrations of the aromatic pyrimidine (B1678525) ring and the aliphatic methyl and methoxy groups are expected in the 2800-3100 cm⁻¹ region researchgate.netimpactfactor.org.
The pyrimidine ring itself displays a series of characteristic bands. The C=N and C=C stretching vibrations within the heteroaromatic ring are typically observed in the 1400-1650 cm⁻¹ region impactfactor.orgresearchgate.net. The C-O stretching vibration of the methoxy group is expected to produce a strong absorption band around 1200-1250 cm⁻¹.
Table 1: Characteristic FTIR Vibrational Frequencies for this compound based on Analogous Compounds
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Comments |
| N-H stretching (Hydrazinyl) | 3100 - 3450 | Multiple bands expected for symmetric and asymmetric stretches of NH and NH₂ mdpi.com. |
| C-H stretching (Aromatic) | 3000 - 3100 | Associated with the C5-H bond of the pyrimidine ring impactfactor.org. |
| C-H stretching (Aliphatic) | 2850 - 2980 | Symmetric and asymmetric stretches of the methyl (CH₃) and methoxy (OCH₃) groups researchgate.net. |
| C=N / C=C stretching (Ring) | 1400 - 1650 | Multiple bands corresponding to the pyrimidine ring vibrations impactfactor.orgresearchgate.net. |
| N-H bending | 1550 - 1650 | Bending vibration of the hydrazinyl group. |
| C-O stretching (Methoxy) | 1200 - 1250 | Strong band characteristic of the aryl-ether linkage. |
| C-N stretching | 1300 - 1400 | Stretching vibrations associated with the ring and hydrazinyl C-N bonds. |
Note: Data is compiled from spectroscopic analyses of structurally similar pyrimidine and hydrazine derivatives.
Raman spectroscopy provides complementary information to FTIR, particularly for symmetric non-polar bonds. The spectrum of this compound is expected to show strong signals for the pyrimidine ring vibrations. Aromatic C-C stretching vibrations in pyridine and pyrimidine derivatives are known to produce strong Raman bands between 1400 and 1650 cm⁻¹ researchgate.net. The symmetric "ring breathing" mode, a collective vibration of the entire pyrimidine ring, typically gives a sharp and intense peak in the 980-1050 cm⁻¹ region.
The methyl C-H stretching vibrations around 2900-3000 cm⁻¹ are also expected to be prominent in the Raman spectrum nih.gov. These symmetric vibrations often yield stronger Raman signals compared to their asymmetric counterparts, which are more intense in FTIR.
Table 2: Expected Key Raman Shifts for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Comments |
| C-H stretching (Aliphatic) | 2910 - 2960 | Strong signal from the symmetric C-H stretch of the methyl group nih.gov. |
| C=C / C=N stretching (Ring) | 1400 - 1650 | Intense bands from the pyrimidine ring stretching modes researchgate.net. |
| Ring Breathing Mode | 980 - 1050 | A characteristic, sharp signal indicating the symmetric expansion and contraction of the pyrimidine ring. |
| C-O stretching | 1200 - 1280 | Stretching of the methoxy C-O bond. |
Note: Data is predicted based on studies of related pyridine and pyrimidine compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. Both ¹H and ¹³C NMR provide detailed structural information.
The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons. For this compound, distinct signals are expected for each type of proton. The hydrazinyl group protons (-NH and -NH₂) are exchangeable and typically appear as broad singlets; their chemical shifts can vary significantly depending on the solvent and concentration. In DMSO-d₆, these protons are often observed at δ 4.2-4.8 ppm (NH₂) and higher fields (e.g., δ 10.2 ppm) for the NH proton mdpi.com.
The single proton on the pyrimidine ring (H5) is expected to appear as a singlet in the aromatic region, typically around δ 5.8-6.5 ppm mdpi.com. The methoxy group (-OCH₃) protons will produce a sharp singlet around δ 3.3-3.9 ppm, while the methyl group (-CH₃) protons will also appear as a singlet, but at a more upfield position, typically δ 2.0-2.5 ppm impactfactor.org.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Comments |
| -NH (Hydrazinyl) | ~ 10.2 | Broad Singlet | Shift is solvent-dependent; exchangeable with D₂O mdpi.com. |
| -NH₂ (Hydrazinyl) | 4.2 - 4.8 | Broad Singlet | Shift is solvent-dependent; exchangeable with D₂O mdpi.com. |
| H5 (Pyrimidine Ring) | 5.8 - 6.5 | Singlet | The sole proton on the heterocyclic ring mdpi.com. |
| -OCH₃ (Methoxy) | 3.3 - 3.9 | Singlet | Characteristic shift for methoxy protons on a heteroaromatic ring mdpi.comimpactfactor.org. |
| -CH₃ (Methyl) | 2.0 - 2.5 | Singlet | Signal for the methyl group attached to the pyrimidine ring impactfactor.org. |
Note: Chemical shifts are referenced to TMS and are based on data for analogous compounds in DMSO-d₆.
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The pyrimidine ring carbons are expected to resonate in the downfield region due to the deshielding effect of the nitrogen atoms. The C2, C4, and C6 carbons, being directly attached to heteroatoms (N or O), will appear at the lowest fields, typically in the δ 155-170 ppm range. The C5 carbon, attached to a hydrogen, will be found more upfield, around δ 100-110 ppm impactfactor.orgresearchgate.net. The methoxy carbon (-OCH₃) signal is expected around δ 50-60 ppm, while the methyl carbon (-CH₃) will be the most shielded, appearing at approximately δ 20-30 ppm impactfactor.orgresearchgate.net.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Comments |
| C2 (Pyrimidine Ring) | 160 - 165 | Attached to two nitrogen atoms (one being the hydrazinyl group). |
| C4 (Pyrimidine Ring) | 165 - 170 | Attached to a nitrogen and the methoxy group. |
| C6 (Pyrimidine Ring) | 155 - 160 | Attached to a nitrogen and the methyl group impactfactor.org. |
| C5 (Pyrimidine Ring) | 100 - 110 | The only CH carbon in the pyrimidine ring impactfactor.org. |
| -OCH₃ (Methoxy) | 50 - 60 | Carbon of the methoxy group. |
| -CH₃ (Methyl) | 20 - 30 | Carbon of the methyl group impactfactor.org. |
Note: Chemical shifts are referenced to TMS and are predicted based on data from related pyrimidine derivatives.
Electronic Spectroscopy
Electronic (UV-Vis) spectroscopy provides information about the conjugated π-system of the molecule. Substituted pyrimidines typically exhibit strong absorption bands in the ultraviolet region corresponding to π→π* and n→π* electronic transitions. For a structurally related compound, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine, absorption maxima are observed around 238 nm, 280 nm, and 350 nm researchgate.net.
By analogy, this compound is expected to display multiple absorption bands. The transitions associated with the pyrimidine ring's π-system are likely to occur below 300 nm. The presence of the hydrazinyl and methoxy groups, which act as auxochromes, can cause a bathochromic (red) shift of these absorption bands to longer wavelengths compared to unsubstituted pyrimidine. An absorption band at a longer wavelength (e.g., >300 nm) may be attributed to the extended conjugation involving the hydrazinyl group researchgate.net. The exact position and intensity of these bands are sensitive to the solvent polarity.
X-Ray Diffraction (XRD) and Crystallographic Analysis
Single-crystal X-ray diffraction studies have been successfully employed to elucidate the crystal and molecular structures of numerous pyrimidine derivatives. mdpi.commdpi.com The analysis of Schiff bases derived from pyrimidines reveals important structural features, such as intramolecular hydrogen bonds and intermolecular interactions that play a crucial role in the formation of their crystal structures. nih.govnih.govresearchgate.net
For example, the crystal structure of 5-[(4-ethoxyphenyl)imino]methyl-N-(4-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine has been determined, providing insights into its molecular geometry nih.gov. In another study, the structures of newly obtained 5-iminomethylpyrimidine derivatives were established, and low-temperature single-crystal X-ray analyses were carried out. nih.govnih.gov These studies often reveal the presence of intramolecular N–H∙∙∙N hydrogen bonds and intermolecular C–H∙∙∙F interactions. nih.govnih.gov
The crystal structure of (Z)-N′-(4-methoxybenzylidene)benzohydrazide (a hydrazone) and its Ni(II) complex has also been determined. The Ni(II) complex was found to crystallize in a distorted square planar geometry with a P21/n space group mdpi.com. Similarly, the structure of 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, a related heterocyclic system, was confirmed by X-ray single crystal diffraction analysis, crystallizing in the triclinic crystal system and P-1 space group mdpi.com.
The table below presents crystallographic data for several derivatives related to this compound.
| Compound/Derivative | Crystal System | Space Group | Unit Cell Parameters | Reference |
| 4-(4-fluoroanilino)-6-methyl-2-phenylpyrimidine-5-carbaldehyde | Orthorhombic | Pca21 | a = 17.65 Å, b = 7.18 Å, c = 24.96 Å, Z = 4 | mdpi.com |
| 1,2,4-triazolo [4',3':2,3]pyridazino[4,5-b]indole derivative | Triclinic | P-1 | a = 5.9308(2) Å, b = 10.9695(3) Å, c = 14.7966(4) Å, α = 100.50°, β = 98.61°, γ = 103.81° | mdpi.com |
| (Z)-N′-(4-methoxybenzylidene)benzohydrazide–Nickel(II) Complex | Monoclinic | P21/n | a = 11.23 Å, b = 9.89 Å, c = 22.01 Å, β = 93.30° | mdpi.com |
| 1-(2,4-dichlorophenyl)-2-(1-nitroethylidene)hydrazine | Monoclinic | P 21/c | a = 11.24 Å, b = 8.16 Å, c = 12.04 Å, β = 99.41° | mdpi.com |
Thermal Analysis
Thermal analysis techniques are employed to study the physical and chemical properties of materials as they are heated. For pyrimidine compounds, these methods provide information about thermal stability, decomposition patterns, and phase transitions.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Thermal Analysis (DTA) detects the difference in temperature between a sample and a reference material. Together, they provide a comprehensive understanding of the thermal behavior of a compound.
The thermal stability of various heterocyclic compounds, including pyrimidine derivatives, has been investigated using these techniques. For instance, the thermal properties of a hydrazone Schiff base single crystal were investigated to understand its stability and decomposition nih.gov. The thermal data for certain pyrimidine derivatives have been shown to point towards important structural aspects of their stability, and the mechanism of their thermal decomposition has been discussed mdpi.com.
In a study on sym-2,4,6-trisubstituted-s-triazine derivatives, TGA was used to evaluate their thermal parameters. The results showed that the compounds have good thermal stability, starting to degrade in the range of 240–350 °C, and produce a good char residue mdpi.com. The thermal stability of a (Z)-N′-(4-methoxybenzylidene)benzohydrazide–Nickel(II) complex was also assessed using TGA mdpi.com.
The following table summarizes TGA data for some related heterocyclic compounds.
| Compound/Derivative | Temperature Range (°C) | Decomposition Stages | Char Residue (%) at 800°C | Reference |
| sym-2,4,6-Tris(4-methoxyphenylamino)-1,3,5-triazine (TMAT) | 25-800 | Not specified | 31.5 | mdpi.com |
| sym-2,4,6-Tris(4-hydroxyphenylamino)-1,3,5-triazine (THAT) | 25-800 | Not specified | 31.9 | mdpi.com |
| sym-2,4,6-Tris(phenylamino)-1,3,5-triazine (TAT) | 25-800 | Not specified | 20.0 | mdpi.com |
| sym-2,4,6-Tris(4-bromophenylamino)-1,3,5-triazine (TBAT) | 25-800 | Not specified | 22.0 | mdpi.com |
Non Biological Applications and Broader Research Impact
Role as a Synthetic Intermediate in Heterocyclic Compound Synthesis
The hydrazinyl moiety in 2-Hydrazinyl-4-methoxy-6-methylpyrimidine serves as a versatile functional group for the construction of a variety of heterocyclic systems. This is primarily due to the nucleophilic nature of the terminal nitrogen atom, which readily participates in condensation and cyclization reactions.
A significant application of this compound is in the synthesis of pyrazole derivatives. For instance, the reaction of 2-hydrazino-4,6-dimethylpyrimidine with trifluoromethyl-β-diketones has been studied under different conditions. researchgate.netresearchgate.net In neutral conditions, this reaction can lead to the formation of 5-hydroxy-5-trifluoromethylpyrazolines. researchgate.net However, under acidic conditions, a change in regioselectivity is observed, yielding the corresponding 5-trifluoromethylpyrazoles. researchgate.net The reaction of 2-hydrazino-6-methylpyrimidin-4-one with acetyl acetone in ethanol also yields pyrazole derivatives. heteroletters.org The synthesis of pyrazoles is a well-established area of organic chemistry, often involving the condensation of hydrazines with 1,3-dicarbonyl compounds. researchgate.netbeilstein-journals.orgorganic-chemistry.orghilarispublisher.com
Furthermore, the hydrazinyl group is a key component in the synthesis of triazole derivatives. While specific examples utilizing this compound are not extensively documented in readily available literature, the general reactivity of hydrazines is well-known to lead to triazole formation. For example, the Boulton–Katritzky rearrangement of hydrazones is a known method for preparing 1,2,3-triazoles. beilstein-journals.org Various synthetic routes to 1,2,4-triazoles also utilize hydrazine derivatives as a nitrogen source. nih.govfrontiersin.orgnih.gov
The versatility of this compound as a synthetic intermediate is highlighted in the following table, which summarizes the types of heterocyclic compounds that can be synthesized from it and the general reaction partners involved.
| Target Heterocycle | General Reactant Type | Resulting Compound Class |
| Pyrazole | 1,3-Diketones | Pyrazolyl-pyrimidines |
| Pyrazolone | β-Ketoesters | Pyrazolonyl-pyrimidines |
| Triazole | Compounds with C=N-X or C≡N functionalities | Triazolyl-pyrimidines |
| Schiff Bases | Aldehydes and Ketones | Hydrazone derivatives |
| Fused Heterocycles | Reagents with multiple electrophilic sites | Fused pyrimido-heterocyclic systems |
Potential in Materials Science Applications
The exploration of pyrimidine (B1678525) derivatives in materials science is a growing field of research, with potential applications in various advanced technologies.
Nonlinear Optical (NLO) Materials (as a pyrimidine derivative)
Pyrimidine derivatives are recognized for their potential in the development of nonlinear optical (NLO) materials. researchgate.netresearchgate.net NLO materials are capable of altering the properties of light that passes through them and are crucial for applications in optoelectronics and photonics. The π-deficient nature of the pyrimidine ring, which makes it electron-withdrawing, is a key feature that can be exploited in the design of "push-pull" molecules, a common motif in NLO chromophores. researchgate.net While specific studies on the NLO properties of this compound are not prominent, the broader class of pyrimidine-based molecules has been investigated for these properties. researchgate.net The presence of donor and acceptor groups connected by a π-conjugated system is a general prerequisite for significant NLO activity, and the structure of this compound, with its electron-rich hydrazinyl and methoxy groups on the electron-deficient pyrimidine ring, suggests its potential as a candidate for further investigation in this area.
Analytical Chemistry Applications
The chemical properties of this compound and its derivatives also suggest potential applications in the field of analytical chemistry.
Use as Reagents for Trace Metal Analysis (as derivatives)
Hydrazine derivatives are known to be effective reagents for the derivatization of various analytes, including aldehydes and ketones, to facilitate their detection and quantification. researchgate.net Furthermore, hydrazone derivatives, which can be synthesized from this compound, have been extensively reviewed for their applications in analytical chemistry, particularly in the separation, identification, and detection of metal ions. researchgate.net For instance, a pyrimidine-based hydrazone, 2-(4-biphenyl)imidazo[1,2-a]pyrimidine-3-hydrazone, has been used as a complexing agent for the spectrophotometric determination of copper(II) ions. ekb.eg The formation of colored complexes between such reagents and metal ions allows for their quantification using spectrophotometric methods. ekb.egijpras.comijpras.comuokerbala.edu.iq The ability of the hydrazone derivatives to form stable complexes with metal ions makes them valuable tools for trace metal analysis in various samples. researchgate.net
Broader Significance of Pyrimidine Derivatives in Chemical Science
The pyrimidine scaffold is a cornerstone of heterocyclic chemistry and holds immense significance in various branches of chemical science. gsconlinepress.comorientjchem.orgijpsr.comresearchtrend.netgrowingscience.com As a fundamental component of nucleic acids (cytosine, thymine, and uracil), pyrimidine's importance in biological systems is paramount. gsconlinepress.com Beyond its biological roles, the pyrimidine ring is a versatile building block in organic synthesis, serving as a precursor for a vast array of more complex heterocyclic compounds. researchtrend.netgrowingscience.com
The chemical properties of the pyrimidine ring, being π-deficient, make it susceptible to nucleophilic substitution, which is a key reaction in the functionalization of this heterocycle. wikipedia.org This reactivity allows for the introduction of a wide range of substituents, leading to a diverse library of pyrimidine derivatives with tailored properties.
In medicinal chemistry, the pyrimidine nucleus is considered a "privileged scaffold" due to its presence in numerous approved drugs with a wide spectrum of biological activities. nih.gov The synthetic accessibility and the ability to readily modify the pyrimidine ring have made it an attractive target for the development of new therapeutic agents. orientjchem.orggrowingscience.com The ongoing research into the synthesis and functionalization of pyrimidine derivatives continues to expand their applications in drug discovery, agrochemicals, and materials science. growingscience.com
Future Directions and Emerging Research Avenues for 2 Hydrazinyl 4 Methoxy 6 Methylpyrimidine
Advanced Structural Characterization Techniques for Complex Derivatives
A precise understanding of the three-dimensional structure of 2-hydrazinyl-4-methoxy-6-methylpyrimidine derivatives is fundamental to elucidating their chemical and physical properties. While routine spectroscopic methods like NMR and mass spectrometry are essential, researchers are increasingly turning to more sophisticated techniques for unambiguous structural confirmation, especially for complex molecules. mdpi.commdpi.com Single-crystal X-ray diffraction, for instance, provides definitive information about the solid-state conformation and intermolecular interactions. mdpi.com Advanced NMR techniques, including 2D NMR experiments, are crucial for detailed structural assignments. These advanced characterization methods are vital for establishing clear structure-property relationships.
High-Throughput Screening Methodologies in Materials Discovery
The potential applications of this compound derivatives in materials science are vast. High-throughput screening (HTS) offers a powerful strategy for rapidly exploring this potential. nih.gov By creating large libraries of related compounds and testing them in parallel, HTS can accelerate the discovery of new materials with desired properties. nih.govacs.org This methodology is particularly valuable for identifying compounds with specific optical, electronic, or catalytic activities. The integration of machine learning algorithms with HTS data can further enhance the efficiency of the discovery process by predicting the properties of yet-to-be-synthesized compounds. aps.org
Deeper Exploration of Reaction Mechanisms and Reaction Kinetics
A thorough understanding of the underlying reaction mechanisms and kinetics is crucial for optimizing the synthesis and application of this compound. nih.gov Detailed mechanistic studies can provide insights into the step-by-step process of chemical transformations, allowing for more rational control over reaction outcomes. nih.gov Kinetic studies, which measure the rates of these reactions, are essential for improving yields and minimizing the formation of unwanted side products. nih.gov This fundamental knowledge is key to developing more efficient and selective synthetic methodologies. For instance, understanding the kinetics of nucleophilic substitution reactions on the pyrimidine (B1678525) ring can guide the design of novel synthetic strategies. pharmaguideline.com
Synergy Between Computational and Experimental Chemistry for Enhanced Understanding
The combination of computational modeling and experimental work offers a powerful and synergistic approach to studying this compound. researchgate.netnih.gov Computational methods, such as Density Functional Theory (DFT), can be used to predict molecular structures, spectroscopic properties, and reaction pathways, providing valuable guidance for experimental design. rsc.org Experimental results, in turn, serve to validate and refine the computational models. This iterative feedback loop between theory and experiment accelerates the research and development cycle, leading to a more profound and comprehensive understanding of the chemical behavior of these compounds. researchgate.net
| Computational Tool | Application |
| Density Functional Theory (DFT) | Prediction of molecular geometry, electronic properties, and reaction energetics. rsc.org |
| Molecular Docking | Investigation of potential interactions with biological targets. researchgate.net |
| ADME Prediction | In silico assessment of absorption, distribution, metabolism, and excretion properties. nih.gov |
Q & A
Q. What are the common synthetic routes for 2-hydrazinyl-4-methoxy-6-methylpyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, substituting a chlorine atom at the 4-position of a pyrimidine core with methoxy groups (e.g., using sodium methoxide in methanol) followed by hydrazine substitution at the 2-position . Key parameters include:
- Temperature : Reactions often require reflux (e.g., 60–80°C) to activate substitution.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while methanol/ethanol are used for milder conditions .
- Stoichiometry : Excess hydrazine (1.5–2 equivalents) ensures complete substitution, monitored via TLC or HPLC .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : H and C NMR confirm substituent positions (e.g., hydrazinyl protons at δ 4.5–5.5 ppm; methoxy singlet at δ 3.8–4.0 ppm) .
- XRD : Resolves crystal packing and hydrogen-bonding patterns (e.g., N–H⋯O/S interactions in sheets perpendicular to the crystallographic axis) .
- Mass Spectrometry : ESI-MS verifies molecular ion peaks (e.g., [M+H] at m/z 181.08) .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Methodological Answer : Solubility is pH-dependent due to the hydrazinyl group’s basicity:
- Acidic conditions (pH < 3) : High solubility via protonation of the hydrazine moiety.
- Neutral/basic conditions : Reduced solubility; aggregation observed in aqueous buffers. Stability tests (e.g., 24-hour exposure to PBS at 37°C) show <5% degradation, confirmed via HPLC .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound in kinase inhibition assays be resolved?
- Methodological Answer : Contradictions may arise from assay interference (e.g., redox activity of the hydrazinyl group):
- Orthogonal assays : Use ATP-competitive ELISA alongside radiometric kinase assays to confirm target engagement .
- Counter-screens : Test against off-target kinases (e.g., Src/Abl families) to rule out promiscuity .
- Redox controls : Include reducing agents (e.g., DTT) to assess artifactual inhibition .
Q. What strategies optimize regioselectivity in derivatizing the hydrazinyl group for SAR studies?
- Methodological Answer : Protect the hydrazinyl group with Boc or Fmoc before functionalization:
- Boc protection : React with di-tert-butyl dicarbonate in THF, then alkylate/acylate at the 2-position .
- Deprotection : Use TFA in DCM to regenerate free hydrazine for further coupling (e.g., with aldehydes to form hydrazones) .
Monitor regioselectivity via H NMR integration of proton environments .
Q. How do computational models predict the binding mode of this compound with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations (AMBER/CHARMM):
- Target preparation : Use crystal structures of kinases or receptors (e.g., α7 nAChR) from the PDB .
- Key interactions : Hydrazinyl NH forms hydrogen bonds with backbone carbonyls (e.g., Glu172 in α7 nAChR), while the methoxy group stabilizes hydrophobic pockets .
- Validation : Compare docking scores (<-8.0 kcal/mol) with experimental IC values .
Q. What analytical approaches resolve batch-to-batch variability in crystallinity for formulation studies?
- Methodological Answer : Use polymorph screening and process analytical technology (PAT):
- Polymorph control : Recrystallize from ethanol/water mixtures (70:30 v/v) at 4°C to isolate the thermodynamically stable Form I .
- PAT tools : In-line Raman spectroscopy monitors crystallization kinetics, ensuring >95% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
